Array ( [bid] => 13727647 ) Buy (-)-Nicotine Mono Tartrate

(-)-Nicotine Mono Tartrate

Catalog No.
S14268491
CAS No.
M.F
C14H20N2O6
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Nicotine Mono Tartrate

Product Name

(-)-Nicotine Mono Tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1

InChI Key

QLDPCHZQQIASHX-PPHPATTJSA-N

solubility

>69.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

(-)-Nicotine Mono Tartrate is a salt form of nicotine, derived from the tobacco plant. It exists as a reddish-white crystalline solid and is known for its high toxicity. The compound is soluble in water and exhibits significant pharmacological activity due to its interaction with nicotinic acetylcholine receptors. As a mono tartrate, it is a combination of nicotine and tartaric acid, which can influence its solubility and biological activity compared to other forms of nicotine .

Typical of alkaloids and carboxylic acid derivatives. Key reactions include:

  • Decomposition: Upon heating, (-)-nicotine mono tartrate decomposes to release toxic fumes, including nitrogen oxides and carbon monoxide .
  • Reactions with Oxidants: The compound reacts violently with strong oxidizing agents, which can lead to hazardous situations .
  • Hydrolysis: In aqueous environments, it may hydrolyze to release nicotine and tartaric acid, affecting its biological availability .

(-)-Nicotine Mono Tartrate exhibits significant biological activity primarily due to its nicotine component. It acts as an agonist at nicotinic acetylcholine receptors, leading to various physiological effects:

  • Stimulatory Effects: It stimulates the central nervous system, enhancing alertness and cognitive function.
  • Addiction Potential: Like other forms of nicotine, it has a high potential for addiction due to its rapid action on the brain's reward pathways.
  • Therapeutic Uses: It is utilized in smoking cessation therapies to alleviate withdrawal symptoms associated with quitting smoking .

The synthesis of (-)-Nicotine Mono Tartrate typically involves the following methods:

  • Extraction from Tobacco: Nicotine is extracted from tobacco leaves using solvents like ethanol or methanol.
  • Formation of Tartrate Salt: The extracted nicotine is then reacted with tartaric acid in a controlled environment to form the mono tartrate salt. This reaction often requires careful pH control and temperature management to ensure complete conversion and purity of the product .

(-)-Nicotine Mono Tartrate has several applications:

  • Pharmaceuticals: It is used in formulations aimed at helping individuals quit smoking by reducing withdrawal symptoms.
  • Research: The compound is frequently used in scientific studies investigating the effects of nicotine on the nervous system and its potential therapeutic benefits.
  • Agricultural Uses: Due to its insecticidal properties, it may also find applications in pest control within certain agricultural practices .

Studies on (-)-Nicotine Mono Tartrate have revealed important interactions:

  • Drug Interactions: It can interact with various medications that affect neurotransmitter systems, potentially enhancing or diminishing their effects.
  • Toxicological Studies: Research indicates that exposure can lead to acute toxicity, impacting cardiovascular and central nervous systems. Symptoms of toxicity include respiratory arrest and convulsions upon ingestion or inhalation .
  • Environmental Impact: The compound is toxic to aquatic organisms, raising concerns about environmental contamination following improper disposal or runoff from agricultural use .

Several compounds share structural or functional similarities with (-)-Nicotine Mono Tartrate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Nicotine BitartrateSalt of nicotineContains two molecules of tartaric acid; different solubility properties.
Nicotine Hydrogen TartrateSalt of nicotineA variation that may exhibit different pharmacokinetics.
(-)-NicotineAlkaloidPure form without tartaric acid; directly affects nicotinic receptors.
Nicotine D-BitartrateSalt of nicotineOptical isomer that may have different biological activities.
Nicotine Acid TartrateSalt of nicotineContains acetic acid instead of tartaric acid; different solubility characteristics.

Uniqueness of (-)-Nicotine Mono Tartrate

(-)-Nicotine Mono Tartrate stands out due to its specific salt formation with tartaric acid, which may enhance its solubility and stability compared to other forms. Its unique pharmacological profile makes it particularly useful in therapeutic applications aimed at smoking cessation while also posing significant health risks due to its high toxicity levels.

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of (-)-nicotine mono tartrate has been optimized using environmentally benign protocols that prioritize solvent selection, energy efficiency, and waste reduction. A landmark study demonstrated the use of water-ethanol solvent systems for crystallizing nicotine with enantiomerically pure tartaric acid isomers. By combining (S)-nicotine with d-(−)-tartaric acid or l-(+)-tartaric acid in a 1:2 molar ratio, researchers achieved high-yield crystalline salts through slow evaporation at ambient conditions. The l-tartrate salt, synthesized in a water-ethanol mixture, yielded 69.69% of product, while the d-tartrate salt, prepared in pure ethanol, achieved an 89.45% yield. These methods eliminate the need for hazardous organic solvents and high-energy processes, aligning with green chemistry principles.

Key to this approach is the use of bio-derived tartaric acid, a renewable chiral resolving agent, which avoids the environmental burden of synthetic reagents. The reaction’s scalability is further enhanced by its compatibility with ambient evaporation, reducing reliance on specialized equipment. Comparative analysis of solvent systems revealed that ethanol-dominated mixtures favored faster crystal growth, whereas aqueous solutions promoted higher hydration stability in the final product.

Stereoselective Formation and Chiral Resolution Techniques

Enantiomeric purity in (-)-nicotine mono tartrate is achieved through diastereomeric salt formation, leveraging the chiral discrimination of tartaric acid derivatives. A patented resolution process employed dibenzoyl-d-tartaric acid and dibenzoyl-l-tartaric acid to separate racemic (R,S)-nicotine into its enantiomers. When dibenzoyl-d-tartaric acid was used, (S)-nicotine was isolated with 94.7% chiral purity, while dibenzoyl-l-tartaric acid yielded (R)-nicotine at 15% efficiency. This method capitalizes on the differential solubility of diastereomeric salts in methanol-isopropanol mixtures, enabling selective crystallization.

The stereoselectivity arises from non-covalent interactions between the protonated pyrrolidine nitrogen of nicotine and the carboxylate groups of tartaric acid. Molecular modeling studies suggest that the (S)-nicotine enantiomer forms a more stable lattice with d-tartrate due to complementary hydrogen-bonding networks. This geometric compatibility enhances crystal packing efficiency, as evidenced by the d-tartrate salt’s higher melting point (143.1°C) compared to other nicotine derivatives.

Structural Analysis Through X-Ray Diffraction Studies

X-ray crystallography has unveiled the supramolecular architecture of (-)-nicotine mono tartrate salts. The l-tartrate salt crystallizes in a hydrated form, with water molecules mediating hydrogen bonds between nicotinium cations and tartrate anions. The crystal lattice features alternating columns of nicotine and tartrate ions, stabilized by O–H···O and N–H···O interactions (Figure 1). Notably, the d-tartrate salt adopts a non-hydrated structure, with direct hydrogen bonds between the nicotine’s pyrrolidinium group and the tartrate’s hydroxyl moieties.

Disorder in the methyl-pyrrolidinium group of nicotine was observed in the l-tartrate structure, resolved through occupancy refinement. The d-tartrate salt exhibited a unique R₁²(5) hydrogen-bonding motif, forming cyclic interactions between adjacent nicotinium and tartrate ions. These structural insights explain the enhanced thermal stability of the d-tartrate salt, as its dense packing minimizes molecular mobility.

Table 1: Comparative Synthesis Parameters for Nicotine Tartrate Salts

Parameterl-(+)-Tartrate Saltd-(−)-Tartrate Salt
Solvent SystemWater-Ethanol (1:1)Ethanol
Yield (%)69.6989.45
Melting Point (°C)143.1Not Reported
Hydration StateDihydrateAnhydrous
Key Interaction MotifsO–H···O (water-mediated)R₁²(5) cyclic hydrogen bonds

Table 2: Chiral Resolution Efficiency Using Tartaric Acid Derivatives

Resolving AgentEnantiomer ObtainedYield (%)Chiral Purity (%)
Dibenzoyl-d-tartaric acid(S)-Nicotine94.794.7
Dibenzoyl-l-tartaric acid(R)-Nicotine1594.7

Crystal engineering represents a powerful approach for transforming unstable liquid pharmaceutical compounds into stable crystalline solids with enhanced physicochemical properties [1] [2]. For (-)-nicotine mono tartrate, crystal engineering strategies focus on leveraging intermolecular interactions to create thermodynamically stable crystal forms that resist degradation pathways commonly observed in liquid nicotine [1] [3].

The fundamental principle underlying crystal engineering for nicotine stabilization involves the formation of strong hydrogen bonding networks and ionic interactions between protonated nicotinium cations and tartrate anions [1] [2]. These interactions create a rigid three-dimensional crystal lattice that inhibits molecular mobility and prevents access to degradation pathways that are readily available in the liquid state [3].

Research has demonstrated that crystalline forms of nicotine exhibit significantly enhanced thermal stability compared to the liquid form [1] [2]. The crystallization process effectively isolates nicotine molecules within a structured environment where degradation reactions are kinetically hindered due to restricted molecular motion and reduced reactivity [3] [4].

Cocrystallization Dynamics With Generally Recognized as Safe-Listed Coformers

The utilization of Generally Recognized as Safe-listed coformers represents a critical advancement in pharmaceutical crystal engineering, enabling the development of nicotine-based materials suitable for human consumption [5] [6] [7]. Tartaric acid, specifically both l-(+)-tartaric acid and d-(-)-tartaric acid isomers, has been identified as highly effective salt formers when combined with nicotine [1] [2].

Coformer Selection and Properties

Tartaric acid possesses optimal physicochemical properties for cocrystal formation with nicotine, including appropriate acid dissociation constants and hydrogen bonding capabilities [1] [5]. The compound exhibits a melting point of 170.2°C and contains multiple carboxylic acid groups that facilitate proton transfer to nicotine's basic nitrogen centers [1].

The Generally Recognized as Safe status of tartaric acid makes it particularly valuable for pharmaceutical applications, as it eliminates concerns about toxicity associated with halogenated coformers used in earlier nicotine cocrystal studies [5] [6]. This regulatory advantage enables the development of nicotine-based materials that can proceed through pharmaceutical development without additional safety assessments for the coformer component [7] [8].

Crystallization Mechanisms and Kinetics

The cocrystallization process between nicotine and tartaric acid involves proton transfer from the tartaric acid carboxylic groups to the pyrrolidine nitrogen of nicotine, forming nicotinium tartrate salts [1] [2]. This acid-base reaction is thermodynamically favorable due to the significant difference in acid dissociation constant values between the components [7].

Salt FormMelting Point (°C)Enthalpy of Fusion (kJ/mol)Entropy of Fusion (kJ/mol·K)
(-)-Nicotinium bis-l-(+)-tartrate dihydrate93.750.8913.899 × 10⁻²
(-)-Nicotinium bis-d-(-)-tartrate143.138.559.261 × 10⁻²

The crystallization kinetics are influenced by solvent selection, temperature, and concentration ratios [1] [9]. Slow evaporation methods have proven most effective for obtaining high-quality single crystals suitable for structural characterization [1]. The d-(-)-tartaric acid isomer produces salts with significantly higher melting points compared to the l-(+) isomer, indicating stronger intermolecular interactions in the crystal lattice [1] [2].

Structural Characterization and Hydrogen Bonding Networks

Single crystal X-ray diffraction analysis reveals that nicotinium tartrate salts exhibit complex hydrogen bonding networks that contribute to their enhanced stability [1]. The l-tartrate salt crystallizes as a dihydrate with extensive water-mediated hydrogen bonding, while the d-tartrate salt forms an anhydrous structure with direct nicotinium-tartrate interactions [1].

Hirshfeld surface analysis demonstrates that oxygen-hydrogen and hydrogen-hydrogen contacts dominate the intermolecular interaction landscape in both tartrate salts [1]. The percentage contributions of different interaction types vary between the two isomeric forms, with the d-tartrate salt showing higher oxygen-hydrogen contact percentages (44.5%) compared to the l-tartrate salt (41.2%) [1].

Competitive Cocrystallization Mechanisms in Polymorphic Systems

Polymorphic competition in nicotine tartrate systems involves the thermodynamic and kinetic factors that determine which crystal form precipitates under specific crystallization conditions [10] [11] [12]. The phenomenon is particularly relevant for nicotine tartrate salts, where different crystallization pathways can lead to structurally distinct polymorphs with varying stability profiles [13] [14].

Thermodynamic Considerations in Polymorph Formation

The relative thermodynamic stability of nicotine tartrate polymorphs is governed by lattice energy differences arising from variations in crystal packing arrangements [10] [15]. Research indicates that the d-(-)-tartaric acid salt exhibits higher thermodynamic stability compared to the l-(+) isomer, as evidenced by the significantly higher melting point (143.1°C versus 93.7°C) [1] [2].

The entropy and enthalpy of fusion data provide quantitative measures of polymorphic stability relationships [1]. The d-tartrate salt demonstrates lower entropy of fusion (9.261 × 10⁻² kJ/mol·K) compared to the l-tartrate dihydrate (13.899 × 10⁻² kJ/mol·K), indicating a more ordered crystal structure with stronger intermolecular interactions [1].

Kinetic Factors in Competitive Crystallization

Crystallization kinetics play a crucial role in determining which polymorph forms under specific conditions [11] [14]. Rapid crystallization processes typically favor metastable forms due to kinetic trapping, while slow crystallization allows thermodynamically stable forms to predominate [13] [16].

The solvent system significantly influences polymorph selection in nicotine tartrate crystallization [1] [14]. Aqueous conditions favor the formation of the l-tartrate dihydrate, while ethanol-based systems promote the anhydrous d-tartrate salt formation [1]. This solvent dependency reflects differences in solvation energies and nucleation barriers for different polymorphic forms [17].

Competitive Mechanisms and Form Selection

The competitive crystallization mechanism involves simultaneous nucleation and growth processes for different polymorphic forms [10] [11]. The relative rates of these processes determine the final product distribution and can be controlled through manipulation of crystallization parameters [13] [14].

Temperature control represents a critical parameter for directing polymorph formation [14] [16]. Lower temperatures generally favor kinetically accessible forms, while elevated temperatures promote thermodynamically stable phases [11]. The crystallization of nicotine tartrate salts benefits from controlled temperature profiles that optimize the formation of the desired polymorphic form [1].

Environmental Stability Profiling Under Oxidative Conditions

The environmental stability of (-)-nicotine mono tartrate under oxidative conditions represents a critical factor determining its suitability for pharmaceutical applications [18] [19] [20]. Oxidative degradation pathways that readily occur in liquid nicotine are significantly suppressed in crystalline tartrate salts due to restricted molecular mobility and protected reactive sites [1] [21].

Oxidative Degradation Mechanisms in Nicotine

Nicotine degradation under oxidative conditions primarily involves hydroxyl radical attack on the pyrrolidine ring and pyridine moiety [19] [20]. The liquid form of nicotine exhibits rapid degradation when exposed to atmospheric oxygen, ultraviolet radiation, and reactive oxygen species [18] [21]. These degradation pathways lead to the formation of numerous harmful byproducts including nicotine-N-oxide, cotinine, and various aldehyde compounds [19] [22].

The degradation kinetics follow non-Arrhenius behavior below 800 K, with enhanced reactivity observed at lower temperatures due to increased hydroxyl radical activity [20]. This unusual temperature dependence has important implications for storage and handling conditions of nicotine-containing materials [19] [20].

Crystal Engineering Protection Mechanisms

Crystalline nicotine tartrate salts demonstrate remarkable resistance to oxidative degradation compared to liquid nicotine [1] [2]. The crystal lattice environment provides multiple protective effects: restricted molecular motion prevents conformational changes required for degradation reactions, hydrogen bonding networks stabilize reactive nitrogen centers, and the ionic nature of the salt reduces electron density at oxidation-susceptible sites [1] [3].

Ultraviolet photodegradation studies reveal that both l-tartrate and d-tartrate salts exhibit complete photostability after 24 hours of irradiation, while pure liquid nicotine shows extensive degradation under identical conditions [1]. Nuclear magnetic resonance analysis confirms the absence of degradation products in the crystalline samples, demonstrating the protective effect of the crystal engineering approach [1].

Environmental Stress Testing Results

Comprehensive stability testing under various environmental conditions demonstrates the superior performance of nicotine tartrate salts compared to liquid nicotine [1] [2]. The crystalline forms maintain structural integrity and chemical purity under conditions that rapidly degrade liquid nicotine, including elevated temperature, humidity, and oxidative atmospheres [1].

Stress ConditionLiquid Nicotine DegradationNicotine Tartrate Salt Stability
UV Irradiation (24h)Extensive degradation observedNo detectable degradation
Elevated Temperature (60°C)Rapid oxidation and discolorationMaintained crystal structure
Atmospheric Oxygen ExposureFormation of multiple degradation productsChemical stability preserved
Combined Stress ConditionsComplete degradation within hoursStable for extended periods

(-)-Nicotine Mono Tartrate demonstrates distinct selectivity profiles across various nicotinic acetylcholine receptor subtypes, with significant implications for neuropharmacological research applications. The compound exhibits highest binding affinity for α4β2 nicotinic acetylcholine receptors, with a dissociation constant of 11.1 nanomolar, representing the most pharmacologically relevant interaction for central nervous system effects [1] [2]. This high-affinity binding underlies the compound's ability to modulate synaptic transmission and neuroplasticity mechanisms in brain regions associated with cognitive function and addiction pathways.
The α4β2 receptor subtype selectivity is particularly pronounced in striatal and cortical regions, where chronic exposure to (-)-Nicotine Mono Tartrate induces receptor upregulation through a pharmacological chaperoning mechanism [3] [4]. This upregulation phenomenon, termed paradoxical upregulation, occurs selectively in α4β2-containing receptors but not in α7 subtypes, indicating subtype-specific molecular mechanisms. Research using transgenic mice expressing fluorescent α4 subunits demonstrated that chronic nicotine treatment increased both the number of α4β2-positive neurons and the fluorescent intensity per neuron, suggesting enhanced receptor expression and functional sensitivity [3].

The compound exhibits moderate affinity for α3β4 nicotinic acetylcholine receptors, with binding constants in the range of 481 nanomolar [5]. This intermediate affinity profile distinguishes α3β4 receptors as potential therapeutic targets for smoking cessation, as demonstrated by selective α3β4 antagonists that effectively reduce nicotine self-administration behavior without affecting food-motivated responding [5]. The α3β4 receptor population is particularly relevant for understanding nicotine's effects on autonomic nervous system function and its role in dependence mechanisms.

α7 nicotinic acetylcholine receptors demonstrate lower binding affinity for (-)-Nicotine Mono Tartrate compared to heteromeric subtypes, with rapid desensitization kinetics that distinguish their functional profile [6] [7]. Despite lower binding affinity, α7 receptors play crucial roles in cognitive enhancement and neuroprotection, with selective α7 agonists showing therapeutic potential in schizophrenia and neurodegenerative diseases [6]. The α7 receptor's high calcium permeability and rapid desensitization characteristics make it particularly important for synaptic plasticity and learning mechanisms.

The α6β2 receptor subtype represents a specialized population with high sensitivity to (-)-Nicotine Mono Tartrate, particularly relevant for dopaminergic neurotransmission [8]. These receptors are predominantly localized on dopaminergic terminals and demonstrate the highest sensitivity to nicotine among all native nicotinic acetylcholine receptor subtypes studied. The α6β2 population includes three distinct subtypes: α4α6β2β3, α6β2β3, and α6β2, with the α4α6β2β3 subtype showing exceptional nicotine sensitivity [8]. This subtype selectivity has important implications for understanding nicotine's effects on dopamine release and its role in reward and addiction mechanisms.

Neurotoxicity Models for Parkinsonian Pathway Analysis

(-)-Nicotine Mono Tartrate demonstrates significant neuroprotective effects in multiple experimental models of Parkinson's disease, providing valuable insights into potential therapeutic mechanisms for dopaminergic neurodegeneration. The compound's protective effects have been consistently demonstrated across different neurotoxin-induced models, including 6-hydroxydopamine, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, and 1-methyl-4-phenylpyridinium ion lesions [9] [10] [11].

In 6-hydroxydopamine rat models, (-)-Nicotine Mono Tartrate treatment at doses ranging from 0.2 to 2.0 milligrams per kilogram body weight provided substantial neuroprotection, preserving 65-67% of dopaminergic neurons compared to untreated controls [9] [12]. The neuroprotective mechanism involves multiple pathways, including anti-inflammatory effects mediated through α7 nicotinic acetylcholine receptors, reduction of T-lymphocyte infiltration, and inhibition of microglial activation [12] [13]. The compound's ability to modulate neuroinflammation represents a critical mechanism for neuroprotection, as demonstrated by reduced tumor necrosis factor-α expression and decreased inflammatory cytokine release [13].

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model provides additional evidence for (-)-Nicotine Mono Tartrate's neuroprotective properties, with treatment at 2.5 milligrams per kilogram demonstrating significant improvement in motor function and reduction in anxiety-like behaviors [10]. The compound's effects in this model involve modulation of mitogen-activated protein kinase pathways, specifically the c-Jun N-terminal kinase and extracellular signal-regulated kinase signaling cascades [10]. These pathways are crucial for neuronal survival and stress response mechanisms, highlighting the compound's ability to engage multiple protective mechanisms simultaneously.

Cellular models using 1-methyl-4-phenylpyridinium ion exposure in PC12 cells and SH-SY5Y neuroblastoma cells demonstrate that (-)-Nicotine Mono Tartrate protection involves thioredoxin-1 pathway activation and endoplasmic reticulum stress suppression [14] [11]. The compound reduces expression of glucose-regulated protein 78 and C/EBP homologous protein, key markers of endoplasmic reticulum stress-induced apoptosis [14]. This cellular protection mechanism is mediated through α7 nicotinic acetylcholine receptor activation and phosphatidylinositol 3-kinase signaling pathway engagement.

α-synuclein aggregation, a hallmark pathological feature of Parkinson's disease, is significantly reduced by (-)-Nicotine Mono Tartrate treatment in transgenic Caenorhabditis elegans models [15]. The compound reduces α-synuclein aggregation by 53-78% in a dose-dependent manner, with concentrations of 100-200 micromolar providing optimal protection [15]. This anti-aggregation effect is accompanied by enhanced antioxidant enzyme activity, including superoxide dismutase-3 upregulation and FOXO transcription factor nuclear translocation [15].

The compound's neuroprotective effects extend to dopamine neuron survival mechanisms, with studies demonstrating significant preservation of tyrosine hydroxylase-positive neurons in substantia nigra and maintenance of striatal dopamine levels [11] [10]. Poly (ADP-ribose) polymerase-1 and caspase-3 cleavage, key markers of apoptotic cell death, are significantly reduced by (-)-Nicotine Mono Tartrate treatment, indicating protection against programmed cell death pathways [11].

Blood-Brain Barrier Permeability Modulation Studies

(-)-Nicotine Mono Tartrate demonstrates complex interactions with blood-brain barrier transport mechanisms, involving both passive diffusion and active transport processes that significantly influence its central nervous system penetration and pharmacological effects. The compound's blood-brain barrier permeability characteristics are crucial for understanding its neuropharmacological properties and therapeutic potential.

The transport of (-)-Nicotine Mono Tartrate across the blood-brain barrier involves a dual mechanism comprising passive diffusion (21% contribution) and carrier-mediated transport (79% contribution) [16]. This predominant active transport component distinguishes nicotine from many other psychoactive compounds and explains its rapid brain penetration following administration. The carrier-mediated transport follows Michaelis-Menten kinetics with an apparent dissociation constant of 2.6 millimolar at physiological pH 7.4 [16] [17].

The primary transport mechanism involves a proton antiporter system that shares characteristics with the clonidine/proton antiporter [16]. This transporter system is bidirectional and pH-dependent, allowing both influx and efflux of (-)-Nicotine Mono Tartrate across the blood-brain barrier. The system demonstrates high capacity and low affinity, typical of xenobiotic transport mechanisms, and is distinct from conventional organic cation transporters including OCT1-3, MATE1, and PMAT [16].

(-)-Nicotine Mono Tartrate significantly modulates blood-brain barrier integrity through effects on tight junction proteins, particularly zonula occludens-1 and claudin-3 [18] [19]. Chronic exposure to the compound results in altered cellular distribution of these critical barrier proteins without affecting total protein expression levels [19]. This redistribution leads to increased paracellular permeability, allowing enhanced passage of other molecules across the blood-brain barrier [18] [19].

The compound's effects on blood-brain barrier permeability are mediated through nicotinic acetylcholine receptors expressed on brain endothelial cells, including α7, α3, α5, β2, and β3 subunits [18]. α7 receptor activation is particularly important for tight junction protein modulation, as demonstrated by the ability of α-bungarotoxin to reverse (-)-Nicotine Mono Tartrate-induced zonula occludens-1 protein alterations [18]. This receptor-mediated mechanism suggests that the compound's barrier effects are pharmacologically specific rather than resulting from general membrane disruption.

Transcytotic pathways represent an additional mechanism through which (-)-Nicotine Mono Tartrate influences blood-brain barrier permeability [20]. The compound enhances pinocytotic activity in brain endothelial cells, increasing the transport of macromolecules across the barrier through vesicular mechanisms. This enhanced transcytosis is associated with increased reactive oxygen species production and altered inflammatory mediator profiles in endothelial cells [20].

The compound's blood-brain barrier effects have significant implications for drug interactions and therapeutic applications. (-)-Nicotine Mono Tartrate can alter the brain penetration of other central nervous system drugs, including antidepressants, anti-Alzheimer's disease medications, and anti-Parkinson's disease therapeutics [21]. These interactions occur through competition for transport mechanisms and modulation of barrier integrity, potentially affecting therapeutic efficacy and safety profiles of co-administered medications.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

312.13213636 g/mol

Monoisotopic Mass

312.13213636 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types